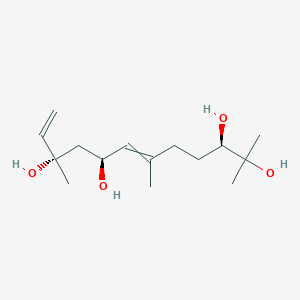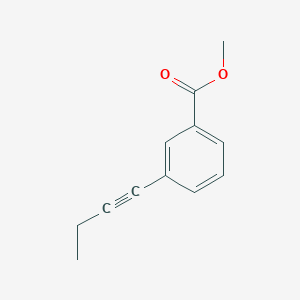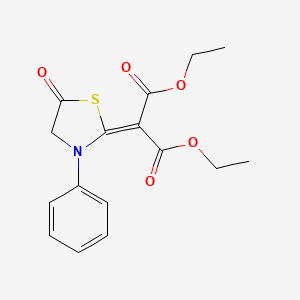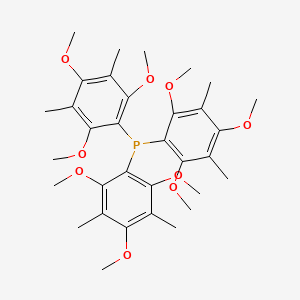
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene is an organic compound that features a unique combination of functional groups, including an ethenyl group, a cyclohexyl ring, an ethoxy group, and a fluorobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination of the Benzene Ring: The fluorobenzene moiety can be synthesized through electrophilic aromatic substitution, where a benzene ring reacts with a fluorinating agent such as fluorine gas or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Common nucleophiles include ammonia (NH3) for amination and thiols (RSH) for thiolation.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophilic residues in proteins, while the fluorobenzene moiety can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene can be compared with similar compounds such as:
1-(4-Ethenylcyclohexyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Ethenylcyclohexyl)-4-ethoxy-2-bromobenzene: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
917946-41-9 |
|---|---|
Molekularformel |
C16H21FO |
Molekulargewicht |
248.33 g/mol |
IUPAC-Name |
1-(4-ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C16H21FO/c1-3-12-5-7-13(8-6-12)15-10-9-14(18-4-2)11-16(15)17/h3,9-13H,1,4-8H2,2H3 |
InChI-Schlüssel |
UVTYEUKPSZVJCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)

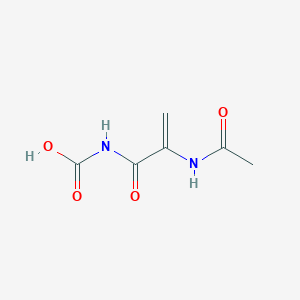
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
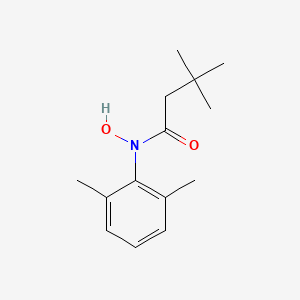
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
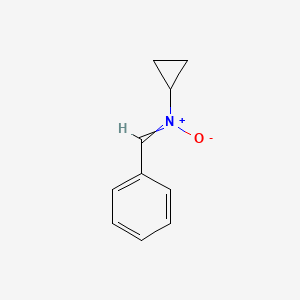
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
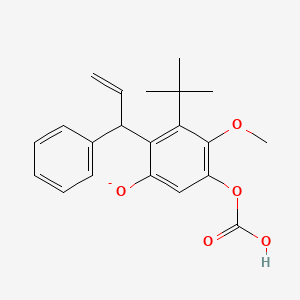
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
